Cas no 2034467-33-7 (6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole)

6-Methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole is a synthetic indole derivative featuring a methoxy substituent at the 6-position and a 4-phenylmethanesulfonylpiperidine-1-carbonyl moiety at the 2-position. This compound is of interest in medicinal chemistry due to its structural complexity, which combines an indole core with a sulfonylpiperidine group, potentially enhancing binding affinity and selectivity in biological targets. The methoxy group may influence electronic properties and metabolic stability, while the sulfonyl functionality could improve solubility. Such derivatives are often explored as intermediates or scaffolds in drug discovery, particularly for targeting receptors or enzymes where indole-based structures exhibit activity. Its well-defined synthetic route allows for further structural modifications.
6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole structure
2034467-33-7 structure
Product name:6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole
CAS No:2034467-33-7
MF:C22H24N2O4S
Molecular Weight:412.501964569092
CID:5997112
PubChem ID:121022765

6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole 化学的及び物理的性質

名前と識別子

    • 6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole
    • 2034467-33-7
    • AKOS026699340
    • (4-(benzylsulfonyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone
    • F6561-5428
    • (4-benzylsulfonylpiperidin-1-yl)-(6-methoxy-1H-indol-2-yl)methanone
    • インチ: 1S/C22H24N2O4S/c1-28-18-8-7-17-13-21(23-20(17)14-18)22(25)24-11-9-19(10-12-24)29(26,27)15-16-5-3-2-4-6-16/h2-8,13-14,19,23H,9-12,15H2,1H3
    • InChIKey: FVYNUKROAPANRV-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC=CC=1)(C1CCN(C(C2=CC3C=CC(=CC=3N2)OC)=O)CC1)(=O)=O

計算された属性

  • 精确分子量: 412.14567842g/mol
  • 同位素质量: 412.14567842g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 29
  • 回転可能化学結合数: 5
  • 複雑さ: 663
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.2
  • トポロジー分子極性表面積: 87.8Ų

6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6561-5428-40mg
6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole
2034467-33-7
40mg
$140.0 2023-09-08
Life Chemicals
F6561-5428-1mg
6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole
2034467-33-7
1mg
$54.0 2023-09-08
Life Chemicals
F6561-5428-75mg
6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole
2034467-33-7
75mg
$208.0 2023-09-08
Life Chemicals
F6561-5428-4mg
6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole
2034467-33-7
4mg
$66.0 2023-09-08
Life Chemicals
F6561-5428-5μmol
6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole
2034467-33-7
5μmol
$63.0 2023-09-08
Life Chemicals
F6561-5428-10μmol
6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole
2034467-33-7
10μmol
$69.0 2023-09-08
Life Chemicals
F6561-5428-100mg
6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole
2034467-33-7
100mg
$248.0 2023-09-08
Life Chemicals
F6561-5428-15mg
6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole
2034467-33-7
15mg
$89.0 2023-09-08
Life Chemicals
F6561-5428-20mg
6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole
2034467-33-7
20mg
$99.0 2023-09-08
Life Chemicals
F6561-5428-2μmol
6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole
2034467-33-7
2μmol
$57.0 2023-09-08

6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole 関連文献

6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indoleに関する追加情報

6-Methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole: A Comprehensive Overview

6-Methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole (CAS No: 2034467-33-7) is a complex organic compound with significant potential in the fields of pharmacology and materials science. This compound, characterized by its unique structure, has garnered attention due to its versatile applications and intriguing chemical properties. In this article, we delve into the structural features, synthesis methods, pharmacological activities, and potential applications of this compound, while incorporating the latest research findings to provide a comprehensive understanding.

The molecular structure of 6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole is composed of three distinct functional groups: a methoxy group, a piperidine ring substituted with a phenylmethanesulfonyl group, and an indole moiety. The indole ring serves as the central framework, with the methoxy group attached at the 6-position and the piperidine derivative linked at the 2-position. This arrangement imparts unique electronic and steric properties to the molecule, making it a promising candidate for various biological assays.

Recent studies have highlighted the importance of indole derivatives in drug discovery. The indole moiety is known for its ability to interact with various biological targets, such as G-protein coupled receptors (GPCRs) and kinases. The substitution pattern in 6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole further enhances its binding affinity to these targets. For instance, the methoxy group at position 6 contributes to increased lipophilicity and improved membrane permeability, while the piperidine derivative at position 2 provides additional hydrogen bonding capabilities.

The synthesis of 6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole involves a multi-step process that combines principles from organic chemistry and medicinal chemistry. Key steps include the formation of the indole core through cyclization reactions, followed by selective substitution at positions 6 and 2. The introduction of the piperidine derivative requires precise control over reaction conditions to ensure high yields and optimal purity. Researchers have explored various synthetic pathways, including Suzuki coupling and nucleophilic aromatic substitution, to streamline the production process.

Pharmacological evaluations of 6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole have revealed promising results in several therapeutic areas. In vitro assays have demonstrated its ability to modulate GPCRs associated with pain perception and inflammation. Furthermore, preliminary in vivo studies in animal models have shown that this compound exhibits potent anti-inflammatory and analgesic effects without significant adverse effects. These findings underscore its potential as a lead compound for developing novel therapeutics targeting chronic pain conditions.

Beyond pharmacology, 6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole has also been investigated for its applications in materials science. Its rigid structure and conjugated system make it an attractive candidate for use in organic electronics. Recent research has explored its potential as an electron transport material in organic photovoltaic devices (OPVs). Initial results indicate that this compound can enhance charge separation efficiency due to its favorable energy levels and high electron mobility.

In conclusion, 6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole (CAS No: 2034467-33

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